Kinase Binding Selectivity: C6–Br Substitution Confers GAK Binding Affinity Advantage Relative to C6–Cl and C6–I Analogs
In a direct competition binding assay (DiscoverX, n = 2) comparing identically substituted halogenated quinolines, the 6-bromo derivative displayed a GAK Kd of 1.9 nM, representing a 3.5-fold improvement over the 6-chloro analog (Kd = 6.7 nM) and a 4.2-fold improvement over the 6-iodo analog (Kd = 7.9 nM) [1]. This demonstrates that the C6–Br substituent is the optimal halogen for GAK kinase engagement in this scaffold series. The target compound, 6-bromo-7,8-dichloroquinolin-3-amine, incorporates this same privileged C6–Br motif and is therefore positioned as a preferred intermediate for synthesizing GAK-targeted probe compounds [1].
| Evidence Dimension | GAK kinase binding affinity (Kd) |
|---|---|
| Target Compound Data | C6–Br quinoline series: GAK Kd = 1.9 nM (competition binding, DiscoverX) |
| Comparator Or Baseline | C6–Cl quinoline: GAK Kd = 6.7 nM; C6–I quinoline: GAK Kd = 7.9 nM |
| Quantified Difference | 3.5-fold (vs. Cl), 4.2-fold (vs. I) improvement in binding affinity |
| Conditions | Competition binding assay (DiscoverX, n = 2); halogenated quinoline scaffold |
Why This Matters
For kinase drug discovery programs targeting GAK, a building block bearing the 6-Br substituent provides a direct synthetic entry to the most potent halogen variant, avoiding the need to re-synthesize and compare multiple halogen analogs.
- [1] Asquith, C. R. M.; Laitinen, T.; Bennett, J. M.; Godoi, P. H.; East, M. P.; Tizzard, G. J.; et al. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. J. Med. Chem. 2019, 62 (5), 2830–2836. doi:10.1021/acs.jmedchem.8b01213. Table 2. View Source
